2-((Dimethylamino)methyl)isonicotinic acid
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Overview
Description
2-((Dimethylamino)methyl)isonicotinic acid is an organic compound with the molecular formula C8H10N2O2 It is a derivative of isonicotinic acid, where a dimethylamino group is attached to the methyl group at the 2-position of the isonicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dimethylamino)methyl)isonicotinic acid typically involves the reaction of isonicotinic acid with dimethylamine. One common method includes the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-((Dimethylamino)methyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 2-((Dimethylamino)methyl)isonicotinol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((Dimethylamino)methyl)isonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 2-((Dimethylamino)methyl)isonicotinic acid involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, leading to changes in cell signaling pathways. These interactions can result in various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A precursor to 2-((Dimethylamino)methyl)isonicotinic acid, with similar structural features but lacking the dimethylamino group.
Nicotinic acid: An isomer with the carboxyl group at the 3-position instead of the 4-position.
Picolinic acid: Another isomer with the carboxyl group at the 2-position.
Uniqueness
This compound is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This modification can enhance its solubility, reactivity, and ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)6-8-5-7(9(12)13)3-4-10-8/h3-5H,6H2,1-2H3,(H,12,13) |
InChI Key |
XDLRCMRVFSYPQN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NC=CC(=C1)C(=O)O |
Origin of Product |
United States |
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